molecular formula C8H14N2O4 B14693057 Propanoic acid, 2,2'-azobis[2-methyl- CAS No. 27189-40-8

Propanoic acid, 2,2'-azobis[2-methyl-

Cat. No.: B14693057
CAS No.: 27189-40-8
M. Wt: 202.21 g/mol
InChI Key: VBZBISQOWJYWCC-UHFFFAOYSA-N
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Description

The compound "Propanoic acid, 2,2'-azobis[2-methyl-" refers to a class of azo compounds featuring two 2-methylpropanoic acid groups linked by an azo (–N=N–) bond. While the free acid form is less commonly documented in industrial or research contexts, its derivatives—particularly esters and amidine salts—are widely used as radical initiators in polymerization reactions . Key derivatives include:

  • Dimethyl 2,2'-azobis(2-methylpropionate) (MAIB, CAS 2589-57-3): A low-temperature initiator for vinyl polymerizations .
  • 2,2'-Azobis[2-methylpropionamide] dihydrochloride (AIBA): A water-soluble initiator for aqueous deposited polymerization of acrylonitrile .
  • Bis(2-methoxyethyl) 2,2'-azobis[2-methylpropanoate] (CAS 61260-19-3): Used in specialty polymer syntheses .

These derivatives share a common structural backbone but differ in functional groups, which dictate their solubility, thermal stability, and application scope.

Properties

IUPAC Name

2-(2-carboxypropan-2-yldiazenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-7(2,5(11)12)9-10-8(3,4)6(13)14/h1-4H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZBISQOWJYWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N=NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330730
Record name Propanoic acid, 2,2'-azobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27189-40-8
Record name Propanoic acid, 2,2'-azobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2’-azobis[2-methyl- typically involves the reaction of isobutyronitrile with sodium hypochlorite in the presence of a base. This reaction produces the desired azo compound through a series of steps that include the formation of an intermediate diazonium salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to optimize the reaction and minimize by-products .

Mechanism of Action

The primary mechanism of action for propanoic acid, 2,2’-azobis[2-methyl- involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable initiator in various chemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among 2,2'-azobis[2-methylpropanoic acid] derivatives and analogous azo initiators:

Compound Name Functional Groups CAS Number Molecular Formula Key Applications
MAIB Propanoic acid dimethyl ester 2589-57-3 C₁₀H₁₈N₂O₄ Vinyl polymerizations
AIBA Propionamide dihydrochloride 2997-92-4 C₈H₁₈Cl₂N₆O₂ Aqueous polymerization
AIBN (Azobisisobutyronitrile) Nitrile 78-67-1 C₈H₁₂N₄ Bulk/solution polymerization
VA-044 Imidazoline 13139-89-8 C₁₀H₂₀N₆O₂ Low-temperature polymerizations

Key Observations :

  • AIBN lacks carboxylic/amide groups, making it hydrophobic and suitable for organic-phase reactions, whereas AIBA and MAIB are hydrophilic due to ionic or ester moieties .
  • VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]) contains imidazoline rings, enhancing its stability in aqueous systems compared to AIBN .

Thermal and Physical Properties

Thermal decomposition temperatures and solubility vary significantly:

Compound Decomposition Temp. (°C) Solubility ΔsubH (kJ/mol) Source
AIBN 65–85 Insoluble in water; soluble in organic solvents 76.60 ± 4.20
AIBA 50–60 Water-soluble Not reported
MAIB 45–55 Soluble in polar solvents Not reported
VA-044 44 Water-soluble Not reported

Notes:

  • AIBN’s higher sublimation enthalpy (ΔsubH) reflects its stability in solid-state storage .
  • AIBA and VA-044 decompose at lower temperatures, making them ideal for low-temperature polymerizations .

Regulatory Status :

  • AIBN is listed in the EPA’s Toxic Release Inventory due to cyanide release risks .
  • AIBA’s dihydrochloride form requires stringent handling to prevent skin corrosion .

Polymerization Efficiency

  • AIBA achieves >95% conversion in aqueous acrylonitrile polymerization due to its water solubility and high radical yield .
  • MAIB is preferred for methyl methacrylate (MMA) polymerizations in non-polar solvents, with polydispersity indices <1.5 .
  • VA-044 outperforms AIBN in aqueous RAFT polymerizations, enabling precise control over molecular weight .

Emerging Derivatives

  • Bis(2-methoxyethyl) ester (CAS 61260-19-3) shows promise in synthesizing glycol-ether-based polymers for biomedical applications .

Q & A

Q. Methodological Approach :

  • Use Differential Scanning Calorimetry (DSC) to measure exothermic peaks (~120–140°C) and calculate activation energy via the Kissinger method.
  • Monitor real-time decomposition via in-situ FT-IR to track N=N bond cleavage .

Advanced: How can researchers resolve contradictions in initiator efficiency across monomer systems?

Answer:
Discrepancies arise due to:

  • Monomer Reactivity : Electron-deficient monomers (e.g., acrylates) show higher initiation efficiency than styrenes due to radical stabilization .
  • Solvent Effects : Non-polar solvents reduce initiator solubility, leading to incomplete decomposition .

Q. Troubleshooting Strategies :

  • Controlled Experiments : Compare initiator performance in identical solvent-monomer systems using GC-MS to quantify residual monomer and byproducts (e.g., methyl propanoate esters) .
  • Radical Trapping : Introduce stable radicals (e.g., TEMPO) to quantify active radical concentration via ESR spectroscopy .

Advanced: What analytical methods detect and quantify byproducts during azo-initiator decomposition?

Answer:

  • Headspace SPME-GC-MS : Identifies volatile byproducts (e.g., 2-methylpropanoic acid, methyl esters) with detection limits <1 ppm .
  • Ion Chromatography : Quantifies non-volatile acidic byproducts (e.g., nitriles) in aqueous reaction mixtures .

Q. Comparative Data :

DerivativeDecomposition Rate (k, s⁻¹)Đ (Polydispersity)Application
Dimethyl Ester1.2 × 10⁻⁴1.15RAFT Polymerization
Azobisisobutyronitrile3.5 × 10⁻⁴1.45Bulk Polymerization

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